Enzyme Substrate Affinity (KM) in PepB-Catalyzed Kinetic Resolution: O-Ethyl vs. O-Methyl, O-Propyl, and Higher Homologs
In a direct head-to-head study of DL-β-alkoxy-α-amino propionamide substrates catalyzed by Escherichia coli PepB aminopeptidase (EC 3.4.11.23) at pH 9.0 and 40 °C, the O-ethyl derivative (2-amino-3-ethoxypropanamide) exhibits a Michaelis constant (KM) of 19.7 mM [1]. This value is 1.49-fold higher than the O-methyl analog (KM = 13.2 mM), indicating moderately weaker enzyme–substrate binding, yet 1.28-fold lower than the O-propyl analog (KM = 25.1 mM). The KM values continue to rise across the series: O-isopropyl (29.4 mM), O-butyl (38.3 mM), and O-tert-butyl (43.3 mM), establishing a clear structure–affinity relationship where the ethyl group occupies a quantitatively distinct affinity niche [1][2].
| Evidence Dimension | Michaelis constant (KM) for PepB aminopeptidase-catalyzed hydrolysis |
|---|---|
| Target Compound Data | KM = 19.7 mM (O-ethyl-DL-serinamide) |
| Comparator Or Baseline | O-Methyl-DL-serinamide: KM = 13.2 mM; O-Propyl-DL-serinamide: KM = 25.1 mM; O-Isopropyl-DL-serinamide: KM = 29.4 mM; O-Butyl-DL-serinamide: KM = 38.3 mM; O-tert-Butyl-DL-serinamide: KM = 43.3 mM |
| Quantified Difference | KM for O-ethyl is 1.49× the O-methyl value (+6.5 mM); 0.78× the O-propyl value (−5.4 mM); 0.51× the O-butyl value |
| Conditions | Escherichia coli PepB aminopeptidase (EC 3.4.11.23), pH 9.0, 40 °C, racemic DL-substrates |
Why This Matters
For researchers employing PepB-catalyzed kinetic resolution to produce enantiopure alkoxy-L-serines, the ethoxy substrate's distinct KM determines the operational substrate concentration range and influences volumetric productivity relative to the methoxy or propoxy alternatives.
- [1] BRENDA Enzyme Database. EC 3.4.11.23 – PepB aminopeptidase, KM Values: O-methyl-DL-serinamide 13.2 mM, O-ethyl-DL-serinamide 19.7 mM, O-propyl-DL-serinamide 25.1 mM, O-isopropyl-DL-serinamide 29.4 mM, O-butyl-DL-serinamide 38.3 mM, O-tert-butyl-DL-serinamide 43.3 mM. All at pH 9.0, 40 °C, Escherichia coli. Literature reference ID 731651. View Source
- [2] Wang ZY, Liu JZ, Xu LS, Zhang HJ, Liu Q, Jiao QC. Preparation of Optically Active Alkoxy-serines from Amino-amide Racemate Catalyzed by Escherichia coli Cells with Peptidase B Activity. Chem Res Chin Univ. 2013;29(1):95-98. View Source
